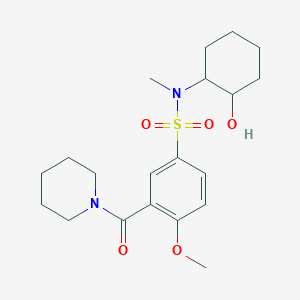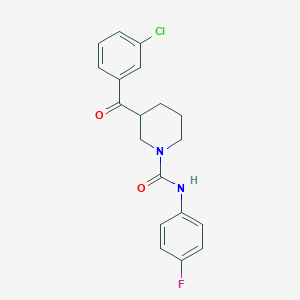![molecular formula C16H13FN2O2S B5964234 3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B5964234.png)
3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole involves the inhibition of tubulin polymerization, which is a critical process for the formation of microtubules. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, migration, and intracellular transport. The inhibition of tubulin polymerization by the compound leads to the disruption of microtubule dynamics, which ultimately results in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole are diverse. Studies have shown that the compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, the compound has been shown to exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole in lab experiments include its high selectivity and sensitivity towards copper ions, which makes it a promising candidate for the development of new metal ion sensors. Additionally, the compound exhibits cytotoxic effects on various cancer cell lines, making it a potential candidate for the development of new anticancer agents.
One limitation of using 3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound exhibits low stability under acidic conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole. One area of interest is the development of new metal ion sensors based on the compound. Additionally, further studies are needed to explore the potential anticancer properties of the compound and its mechanism of action. Finally, the development of new synthetic methods for the compound that improve its solubility and stability could expand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole involves the reaction of 3-(4-fluorophenyl)tetrahydrofuran-3-ol and 5-(3-thienyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
The potential applications of 3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole in scientific research are diverse. One area of interest is its use as a fluorescent probe for the detection of metal ions. Studies have shown that the compound exhibits high selectivity and sensitivity towards copper ions, making it a promising candidate for the development of new metal ion sensors.
Another area of research is the use of 3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole as a potential anticancer agent. Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action of the compound involves the induction of apoptosis, which is a programmed cell death process.
Propriétés
IUPAC Name |
3-[3-(4-fluorophenyl)oxolan-3-yl]-5-thiophen-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-13-3-1-12(2-4-13)16(6-7-20-10-16)15-18-14(21-19-15)11-5-8-22-9-11/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPLCNSEOHSLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B5964154.png)
![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964169.png)
![2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B5964179.png)
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B5964193.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5964210.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5964215.png)
![3-methyl-N-1,3,4-thiadiazol-2-yl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B5964219.png)

![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5964239.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B5964246.png)
![2-[({2-[4-(cyclopentylcarbonyl)-1-piperazinyl]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5964251.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B5964257.png)
![5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5964264.png)